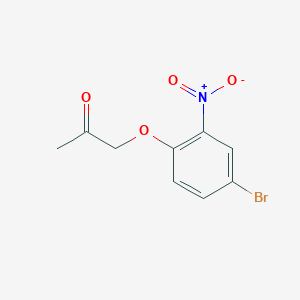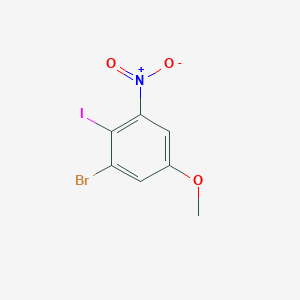
4-Aminovaleric acid
概要
説明
4-Aminovaleric acid: 4-aminopentanoic acid , is an organic compound with the molecular formula C5H11NO2. It is a derivative of valeric acid, where an amino group is substituted at the fourth carbon atom. This compound is a type of amino acid and is structurally related to gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system.
作用機序
Target of Action
4-Aminovaleric acid, also known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system. It primarily targets GABA receptors, which play a significant role in inhibitory neurotransmission .
Mode of Action
This compound interacts with its targets, the GABA receptors, by binding to them and triggering a response. This interaction results in the opening of ion channels, allowing the flow of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .
Biochemical Pathways
The main biosynthetic pathway of this compound in higher plants is called the Beale pathway or C5-pathway. This pathway starts from glutamic acid, which is produced by the TCA cycle . The conversion of L-lysine to 5-Aminovaleric acid is achieved by employing lysine 2-monooxygenase and delta-aminovaleramidase .
Result of Action
The primary result of this compound’s action is the inhibition of neuronal excitability. By binding to GABA receptors and causing an influx of chloride ions, it reduces the likelihood of the neuron firing an action potential. This action results in an overall inhibitory effect on neurotransmission, which can influence various physiological processes, including mood regulation and muscle tone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific ions can all impact the effectiveness of this compound. Furthermore, alterations in the gut microbiota can affect the central nervous system physiology and inflammation, indicating a potential influence on the action of this compound .
準備方法
Synthetic Routes and Reaction Conditions: 4-Aminovaleric acid can be synthesized through several methods. One common approach involves the reduction of 4-nitrovaleric acid using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-chlorovaleric acid with ammonia, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to convert glucose into this compound through a series of enzymatic reactions .
化学反応の分析
Types of Reactions: 4-Aminovaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound betaine.
Reduction: It can be reduced to form 4-aminobutanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound betaine.
Reduction: 4-Aminobutanol.
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
4-Aminovaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
類似化合物との比較
Glycine (aminoacetic acid): The simplest amino acid with a similar structure but lacks the extended carbon chain.
Beta-alanine (3-aminopropanoic acid): An amino acid with a shorter carbon chain.
Gamma-aminobutyric acid (4-aminobutanoic acid): A closely related compound with one less carbon atom in the chain.
Delta-aminovaleric acid (5-aminopentanoic acid): An isomer with the amino group at the fifth carbon atom.
Uniqueness: 4-Aminovaleric acid is unique due to its specific positioning of the amino group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various industrially significant compounds, such as lactams and glutaric acid, sets it apart from other similar amino acids .
特性
IUPAC Name |
4-aminopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901029 | |
| Record name | (+/-)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-74-5, 627-61-2 | |
| Record name | 4-Aminovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)





![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)
